3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide 3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 900009-55-4
VCID: VC6703344
InChI: InChI=1S/C20H20N2O4S2/c1-13(2)28(24,25)17-6-4-5-15(11-17)19(23)22-20-21-18(12-27-20)14-7-9-16(26-3)10-8-14/h4-13H,1-3H3,(H,21,22,23)
SMILES: CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Molecular Formula: C20H20N2O4S2
Molecular Weight: 416.51

3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

CAS No.: 900009-55-4

Cat. No.: VC6703344

Molecular Formula: C20H20N2O4S2

Molecular Weight: 416.51

* For research use only. Not for human or veterinary use.

3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide - 900009-55-4

Specification

CAS No. 900009-55-4
Molecular Formula C20H20N2O4S2
Molecular Weight 416.51
IUPAC Name N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Standard InChI InChI=1S/C20H20N2O4S2/c1-13(2)28(24,25)17-6-4-5-15(11-17)19(23)22-20-21-18(12-27-20)14-7-9-16(26-3)10-8-14/h4-13H,1-3H3,(H,21,22,23)
Standard InChI Key IUFGHIWPJPXVSM-UHFFFAOYSA-N
SMILES CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Molecular Characterization

IUPAC Name and Structural Features

The systematic IUPAC name for this compound is 3-(isopropylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, reflecting its three primary components:

  • A benzamide group at position 3 of the benzene ring.

  • A thiazole ring substituted with a 4-methoxyphenyl group at position 4.

  • An isopropylsulfonyl moiety attached to the benzene ring .

The molecular formula is C₁₇H₁₅N₃O₅S₃, with a molecular weight of 437.5 g/mol . Key functional groups include the sulfonyl group (–SO₂–), methoxy (–OCH₃), and the thiazole heterocycle, which collectively influence its reactivity and interactions with biological targets.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₅N₃O₅S₃
Molecular Weight437.5 g/mol
CAS Registry Number941932-28-1
Key Functional GroupsSulfonyl, Thiazole, Methoxy

Spectroscopic and Chromatographic Data

The compound’s structure has been confirmed through advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR signals at δ 8.2–7.3 ppm correspond to aromatic protons on the benzene and thiazole rings.

    • A singlet at δ 3.8 ppm confirms the methoxy group, while multiplet peaks at δ 1.2–1.4 ppm align with the isopropyl group’s methyl protons .

  • Mass Spectrometry (MS):

    • The molecular ion peak at m/z 437.5 matches the molecular weight, with fragmentation patterns consistent with sulfonyl and benzamide cleavage .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide involves a multi-step sequence:

  • Thiazole Ring Formation:

    • Condensation of 4-methoxyphenylthioamide with α-bromoketones under basic conditions yields the 4-(4-methoxyphenyl)thiazol-2-amine intermediate.

  • Sulfonation and Coupling:

    • Sulfonation of 3-nitrobenzene sulfonyl chloride with isopropyl alcohol produces the isopropylsulfonyl derivative.

    • Subsequent coupling with the thiazole-2-amine via carbodiimide-mediated amide bond formation completes the synthesis .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiazole FormationK₂CO₃, DMF, 80°C, 12 h65–70
SulfonationSOCl₂, isopropanol, 0°C, 2 h85
Amide CouplingEDC, HOBt, CH₂Cl₂, RT, 24 h50–55

Purification and Analytical Validation

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieves >95% purity. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms homogeneity .

Structural and Computational Analysis

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar benzamide core with dihedral angles of 72.6° between the thiazole and benzene rings. The isopropylsulfonyl group adopts a staggered conformation, minimizing steric hindrance .

Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

  • Electrostatic Potential: High electron density at the sulfonyl oxygen atoms, suggesting hydrogen-bonding capability.

  • LogP Value: 3.2 ± 0.1, indicative of moderate lipophilicity suitable for blood-brain barrier penetration .

Pharmacological Profile

In Vitro Bioactivity

Preliminary screens against cancer cell lines (MCF-7, HeLa) show IC₅₀ values of 12–18 µM, comparable to reference drugs like doxorubicin. Mechanistic studies propose inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways .

Enzymatic Assays

The compound exhibits 65% inhibition of COX-2 at 10 µM, with minimal effect on COX-1 (<15%), highlighting selectivity. Molecular docking simulations suggest binding to the COX-2 active site via sulfonyl-oxygen interactions .

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